Cas no 90561-22-1 (2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol)

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol structure
90561-22-1 structure
商品名:2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
CAS番号:90561-22-1
MF:C9H11BrO3S
メガワット:279.150840997696
MDL:MFCD28125481
CID:4719359

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 化学的及び物理的性質

名前と識別子

    • 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
    • MDL: MFCD28125481
    • インチ: 1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
    • InChIKey: PCVSPRWNDXJZMI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=CC=1S(CCO)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • トポロジー分子極性表面積: 62.8

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B115665-250mg
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
90561-22-1
250mg
$ 930.00 2022-06-07
TRC
B115665-500mg
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
90561-22-1
500mg
$ 1540.00 2022-06-07
abcr
AB403751-5g
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol; .
90561-22-1
5g
€1846.50 2025-02-17
abcr
AB403751-1 g
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
90561-22-1
1 g
€651.60 2023-07-19
abcr
AB403751-1g
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol; .
90561-22-1
1g
€651.60 2025-02-17

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 関連文献

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanolに関する追加情報

Comprehensive Guide to 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol (CAS No. 90561-22-1): Properties, Applications, and Market Insights

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol (CAS No. 90561-22-1) is a specialized organic sulfonate compound with unique chemical properties that make it valuable in various industrial and research applications. This compound belongs to the family of benzenesulfonyl derivatives, characterized by the presence of a bromo-substituted methyl group and an ethanol functional group attached to the sulfonyl moiety. Its molecular formula is C9H11BrO3S, with a molecular weight of 279.15 g/mol.

The growing interest in sulfonyl-based compounds like 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol stems from their versatility in pharmaceutical intermediates and material science applications. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of enzyme inhibitors and receptor modulators. The compound's bromine substitution offers unique reactivity patterns that are valuable in cross-coupling reactions, a hot topic in modern synthetic chemistry.

From a physical properties perspective, 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol typically appears as a white to off-white crystalline powder. It demonstrates moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but limited solubility in water. These solubility characteristics make it particularly useful in organic synthesis workflows where controlled reactivity is desired. The compound's stability profile allows for storage at room temperature when protected from moisture and light.

The synthesis of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol typically involves the sulfonylation of brominated toluene derivatives followed by ethanol functionalization. Current research focuses on optimizing these synthetic pathways to improve yield and purity, addressing one of the most common search queries about this compound: "synthesis methods for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol". Recent advances in green chemistry have led to the development of more environmentally friendly preparation methods, aligning with the pharmaceutical industry's push toward sustainable manufacturing.

In pharmaceutical applications, 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol serves as a key intermediate for the development of biologically active molecules. Its structural features make it particularly valuable in creating compounds with potential anti-inflammatory properties and kinase inhibition activity. These applications connect directly to trending topics in medicinal chemistry, where researchers are actively searching for "novel sulfonyl-containing drug candidates" and "brominated pharmaceutical intermediates".

The material science field has also shown increasing interest in 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol for its potential in polymer modification and surface functionalization. The compound's ability to introduce both sulfonyl and hydroxyl groups makes it valuable for creating specialized polymeric materials with tailored properties. This aligns with current industry demands for "advanced functional materials" and "smart polymer systems", frequently searched terms in materials science databases.

Market analysis indicates steady growth in demand for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, particularly from the contract research organization (CRO) sector and specialty chemical manufacturers. The global market for fine chemical intermediates is projected to expand significantly, driven by increased pharmaceutical R&D spending. Suppliers are responding to common customer queries about "bulk availability of 90561-22-1" and "custom synthesis services for brominated sulfonates" by expanding production capabilities.

Quality control of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol typically involves analytical techniques such as HPLC purity analysis, 1H NMR spectroscopy, and mass spectrometry. These methods verify the compound's identity and ensure it meets the stringent requirements of pharmaceutical applications. Recent advancements in analytical chemistry have improved detection limits for impurities, addressing another frequent search concern: "analytical methods for sulfonyl ethanol derivatives".

Handling and storage recommendations for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol include protection from moisture and storage in tightly sealed containers at controlled room temperature. While not classified as hazardous under standard conditions, proper laboratory safety protocols should always be followed when working with chemical substances. This information responds to common workplace safety queries about "handling procedures for benzenesulfonyl compounds".

Future research directions for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol include exploring its potential in catalysis and nanomaterial functionalization. The compound's unique combination of functional groups makes it an interesting candidate for heterogeneous catalyst design, a rapidly growing field in chemical engineering. These applications connect with trending research topics like "green catalysis using organic sulfonates" and "functionalized nanomaterials for energy applications".

In conclusion, 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol (CAS No. 90561-22-1) represents an important specialty chemical with diverse applications across multiple scientific disciplines. Its value as a pharmaceutical building block and material science intermediate continues to grow, supported by ongoing research into its properties and potential uses. As the chemical industry evolves toward more sustainable and specialized products, compounds like 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol will likely see increasing demand from both academic and industrial sectors.

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清らかである:99%/99%
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